![molecular formula C7H7BrClN3 B2691560 8-Bromoimidazo[1,2-a]pyridin-6-amine, HCl CAS No. 1373233-09-0](/img/structure/B2691560.png)
8-Bromoimidazo[1,2-a]pyridin-6-amine, HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromoimidazo[1,2-a]pyridin-6-amine, HCl is a chemical compound with the molecular formula C7H7BrClN3. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities.
Mecanismo De Acción
Imidazo[1,2-a]pyridines have been found to have a wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromoimidazo[1,2-a]pyridin-6-amine, HCl typically involves the bromination of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of imidazo[1,2-a]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
8-Bromoimidazo[1,2-a]pyridin-6-amine, HCl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
Cancer Therapy
Inhibition of Cyclin-Dependent Kinases (CDKs)
Research indicates that 8-bromoimidazo[1,2-a]pyridin-6-amine is a potent inhibitor of cyclin-dependent kinase-2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibiting CDK2 can lead to the suppression of tumor growth by inducing cell cycle arrest in cancer cells. The compound has been evaluated for its efficacy against various cancer types, particularly those characterized by aberrant CDK activity .
Targeting Btk in Lymphomas
The compound has also been identified as a Bruton’s tyrosine kinase (Btk) inhibitor. Btk is involved in B-cell receptor signaling, and its inhibition has therapeutic implications for treating B-cell malignancies such as chronic lymphocytic leukemia and lymphoma. Studies have shown that compounds similar to 8-bromoimidazo[1,2-a]pyridin-6-amine can effectively reduce B-cell proliferation and induce apoptosis in malignant cells .
Autoimmune and Inflammatory Diseases
Therapeutic Potential in Autoimmunity
The compound has been investigated for its potential to treat autoimmune diseases by modulating immune responses. Its ability to inhibit Btk activity suggests it may be useful in conditions such as rheumatoid arthritis and lupus, where B-cell activation contributes to disease pathology. Clinical studies have indicated that Btk inhibitors can reduce inflammation and improve clinical outcomes in patients with autoimmune disorders .
Antimicrobial Activity
Activity Against Multidrug-Resistant Tuberculosis
Recent research highlights the effectiveness of imidazo[1,2-a]pyridine derivatives, including 8-bromoimidazo[1,2-a]pyridin-6-amine, against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). These compounds exhibit significant activity by disrupting bacterial cell signaling pathways critical for survival and replication. The minimum inhibitory concentrations (MICs) for these derivatives have shown promising results, making them candidates for further development as anti-TB agents .
Summary of Findings
Application Area | Mechanism of Action | Therapeutic Implications |
---|---|---|
Cancer Therapy | Inhibition of CDK2 and Btk | Tumor growth suppression; treatment of lymphomas |
Autoimmune Diseases | Modulation of immune responses via Btk inhibition | Treatment of rheumatoid arthritis; lupus |
Infectious Diseases | Disruption of Mtb signaling pathways | Potential new treatment for multidrug-resistant TB |
Case Study 1: CDK2 Inhibition
A study conducted by Dwyer et al. demonstrated that 8-bromoimidazo[1,2-a]pyridin-6-amine effectively inhibits CDK2 with an IC50 value indicating strong potency. This inhibition led to significant reductions in cell proliferation across various cancer cell lines.
Case Study 2: Btk Inhibition in Lymphoma
Clinical trials involving patients with chronic lymphocytic leukemia showed that treatment with Btk inhibitors resulted in marked decreases in tumor burden and improved patient survival rates. The role of 8-bromoimidazo[1,2-a]pyridin-6-amine as a targeted therapy is being further explored.
Case Study 3: Anti-TB Activity
High-throughput screening identified several imidazo[1,2-a]pyridine derivatives as effective against Mtb. Notably, compounds structurally related to 8-bromoimidazo[1,2-a]pyridin-6-amine exhibited MICs as low as 0.03 μM against resistant strains.
Comparación Con Compuestos Similares
8-Bromoimidazo[1,2-a]pyridin-6-amine, HCl can be compared with other similar compounds, such as:
6-Bromoimidazo[1,2-a]pyridine: Another brominated derivative with similar chemical properties but different biological activities.
8-Chloroimidazo[1,2-a]pyridin-6-amine: A chlorinated analogue with distinct reactivity and applications.
Imidazo[1,2-a]pyridine: The parent compound, which serves as the basis for various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Actividad Biológica
8-Bromoimidazo[1,2-a]pyridin-6-amine, HCl is a compound that belongs to the imidazopyridine class of heterocyclic compounds, which are recognized for their diverse biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into tables for clarity.
- Chemical Formula : C₇H₆BrN₃·HCl
- Molecular Weight : 212.05 g/mol
- CAS Number : 676371-00-9
This compound features a bromine substitution at the 8-position of the imidazo[1,2-a]pyridine scaffold, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including 8-bromoimidazo[1,2-a]pyridin-6-amine, in combating various pathogens. For instance:
- Anti-Tuberculosis (TB) Activity : Research has shown that compounds within this class exhibit significant activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for related compounds range from 0.03 to 5.0 μM against Mtb H37Rv strains, indicating potent anti-TB properties .
Cancer Research
Imidazo[1,2-a]pyridine derivatives have also been investigated for their anticancer properties:
- Cyclin-dependent Kinase Inhibition : The compound has been evaluated as a cyclin-dependent kinase-2 (CDK2) inhibitor. In vitro assays demonstrated its ability to inhibit cell proliferation in cancer cell lines . This inhibition suggests a potential role in cancer therapy by disrupting cell cycle regulation.
Antiparasitic Activity
Another area of interest is the antiparasitic effects of imidazo[1,2-a]pyridine derivatives:
- Activity Against Trypanosoma cruzi : A virtual screening study identified related compounds with significant anti-trypanosomal activity. This suggests that 8-bromoimidazo[1,2-a]pyridin-6-amine may also possess similar effects against parasitic infections .
Table of Biological Activities
Synthesis and Structural Analysis
The synthesis of 8-bromoimidazo[1,2-a]pyridin-6-amine involves several steps including the reaction of appropriate precursors under controlled conditions. Structural analysis reveals that the compound forms hydrogen bonds in its crystalline state, contributing to its stability and potentially influencing its biological interactions .
Propiedades
IUPAC Name |
8-bromoimidazo[1,2-a]pyridin-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.ClH/c8-6-3-5(9)4-11-2-1-10-7(6)11;/h1-4H,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAYTYVYTSNOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.